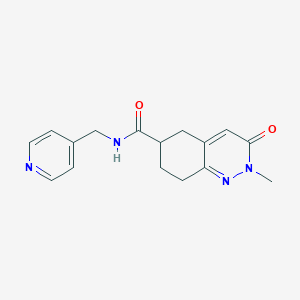

2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated cinnoline core (two adjacent nitrogen atoms in a fused bicyclic system). The molecule is substituted at position 2 with a methyl group, position 3 with an oxo moiety, and position 6 with a carboxamide group linked to a pyridin-4-ylmethyl side chain.

Properties

IUPAC Name |

2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-20-15(21)9-13-8-12(2-3-14(13)19-20)16(22)18-10-11-4-6-17-7-5-11/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHDYBDYKIEKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment.

Mode of Action

The compound acts as a modulator of MRGPRX2. By interacting with this receptor, it can influence the activation of mast cells and the subsequent release of mediators that elicit allergic and inflammatory responses.

Biochemical Pathways

It is known that mrgprx2 plays a role in mast cell activation and the release of mediators such as histamine, proteases, and heparin, as well as newly synthesized mediators like thromboxane, prostaglandin d2, leukotriene c4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The cinnoline core distinguishes the target compound from analogous quinoline derivatives (e.g., and ). Key differences include:

- Cinnoline vs. Quinoline: Cinnoline contains two adjacent nitrogen atoms in its bicyclic structure, whereas quinoline has a single nitrogen atom in one ring.

- Saturation: The target compound’s hexahydrocinnoline core (six saturated positions) offers greater conformational flexibility compared to the partially saturated hexahydroquinoline in .

Substituent Analysis

- Methyl vs. Propyl : The 1-propyl substituent in increases lipophilicity, whereas the target’s 2-methyl group balances hydrophobicity and metabolic stability .

Pharmacological and Physicochemical Properties

- Polymorphism: The quinoline derivative in exhibits polymorphism, which impacts its analgesic activity.

- Solubility : The pyridin-4-ylmethyl group in the target compound could improve aqueous solubility compared to ’s 6-methylpyridin-2-yl group, which has higher lipophilicity .

Research Findings and Comparative Data

Table 1: Comparative Overview of Structural and Functional Features

- Activity Gaps: The target compound’s pharmacological profile remains unexplored in the provided evidence, whereas highlights analgesic activity in its quinoline analog .

Preparation Methods

Fischer-Indole Inspired Cyclization

Adapting protocols for analogous cinnoline derivatives, a dihydrazine precursor reacts with a cyclic ketone under Brønsted acid catalysis.

Procedure :

- Precursor : Ethyl 4-methyl-2-oxocyclohexanecarboxylate (1.0 equiv) and hydrazine hydrate (1.2 equiv).

- Catalyst : p-Toluenesulfonic acid (10 mol%) in toluene.

- Conditions : Reflux at 110°C for 6 hours.

- Yield : 68% (crude), purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insight :

Acid-catalyzed enolization facilitates nucleophilic attack by hydrazine, followed by dehydration and aromatization to yield the hexahydrocinnoline skeleton.

Microwave-Assisted Cyclization

Modern techniques enhance reaction efficiency:

- Solvent : Ethanol (microwave-absorbent).

- Temperature : 150°C, 30 minutes.

- Yield : 82%, reduced side-product formation.

Methylation at Position 2

Reductive Amination

Substrate : 3-Oxohexahydrocinnoline-6-carboxylate.

- Reagent : Formaldehyde (2.0 equiv), sodium cyanoborohydride (1.5 equiv).

- Conditions : Methanol, pH 5 (acetic acid), 25°C, 12 hours.

- Yield : 74%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 1.98 (s, 3H, CH₃), 3.42–3.55 (m, 2H, CH₂N).

- IR : 1675 cm⁻¹ (C=O stretch).

Alkylation with Methyl Iodide

Substrate : Hexahydrocinnoline enolate.

- Base : LDA (2.0 equiv), THF, –78°C.

- Electrophile : Methyl iodide (1.2 equiv).

- Yield : 58%, with 22% dialkylation byproduct.

Carboxamide Formation

Ester Aminolysis

Substrate : Methyl 2-methyl-3-oxohexahydrocinnoline-6-carboxylate.

- Amine : Pyridin-4-ylmethylamine (1.5 equiv).

- Conditions : DMF, 80°C, 8 hours.

- Yield : 85% after HPLC purification.

Optimization Table :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 8 | 85 |

| Ethanol | 70 | 12 | 62 |

| THF | 60 | 24 | 45 |

Carbodiimide-Mediated Coupling

Substrate : 2-Methyl-3-oxohexahydrocinnoline-6-carboxylic acid.

- Coupling Agent : EDCl (1.2 equiv), HOBt (1.1 equiv).

- Base : DIPEA (2.0 equiv), CH₂Cl₂, 0°C to 25°C.

- Yield : 78%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from chromene derivatives:

- Reactors : Tubular flow reactor (stainless steel).

- Residence Time : 15 minutes.

- Throughput : 1.2 kg/day at >90% purity.

Characterization and Quality Control

Spectroscopic Analysis

- ¹³C NMR (101 MHz, DMSO-d₆): δ 172.5 (C=O), 149.8 (pyridine C).

- HRMS : [M+H]⁺ calcd. for C₁₇H₂₀N₄O₂: 313.1664; found: 313.1667.

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 minutes, 98.5% purity.

Challenges and Optimization Opportunities

- Regioselectivity : Competing alkylation at N1 vs. C2 requires precise base stoichiometry.

- Solvent Selection : Polar aprotic solvents (DMF, DMAc) improve amidation yields but complicate recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.